molecular formula C15H15N5O B15161722 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one CAS No. 144407-08-9

4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one

Cat. No.: B15161722
CAS No.: 144407-08-9
M. Wt: 281.31 g/mol
InChI Key: MUVUOCXPCDPDMC-UHFFFAOYSA-N
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Description

4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

The synthesis of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and various organic solvents . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.

Scientific Research Applications

4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The compound also modulates various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

144407-08-9

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

4-[(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-3-methylphenol

InChI

InChI=1S/C15H15N5O/c1-8-7-11(21)4-5-12(8)17-19-15-13-9(2)6-10(3)16-14(13)18-20-15/h4-7,21H,1-3H3,(H,16,18,20)

InChI Key

MUVUOCXPCDPDMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N=NC3=C(C=C(C=C3)O)C)C

Origin of Product

United States

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